molecular formula C25H21FN2O6S B11657257 (4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid

(4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11657257
M. Wt: 496.5 g/mol
InChI Key: CSPRGWWRNRXUMD-UNOMPAQXSA-N
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Description

(4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a fluorophenyl group, and an ethoxycarbonyl moiety

Preparation Methods

The synthesis of (4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through a cyclization reaction involving a thioamide and a suitable carbonyl compound.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Final coupling: The final step involves coupling the intermediate with phenoxyacetic acid under suitable conditions to form the desired compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

(4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

(4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid include other thiazolopyrimidine derivatives and fluorophenyl-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of a thiazolopyrimidine core with a fluorophenyl group and an ethoxycarbonyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21FN2O6S

Molecular Weight

496.5 g/mol

IUPAC Name

2-[4-[(Z)-[6-ethoxycarbonyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21FN2O6S/c1-3-33-24(32)21-14(2)27-25-28(22(21)16-6-8-17(26)9-7-16)23(31)19(35-25)12-15-4-10-18(11-5-15)34-13-20(29)30/h4-12,22H,3,13H2,1-2H3,(H,29,30)/b19-12-

InChI Key

CSPRGWWRNRXUMD-UNOMPAQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OCC(=O)O)S2)C

Origin of Product

United States

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